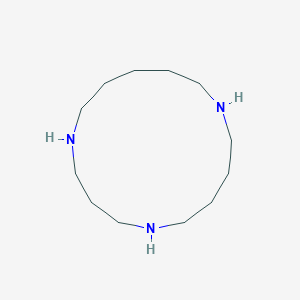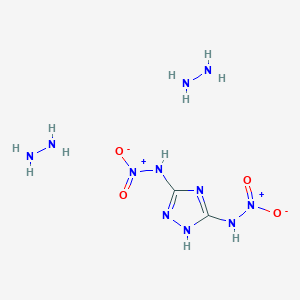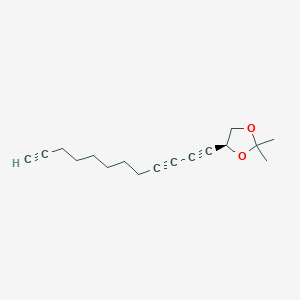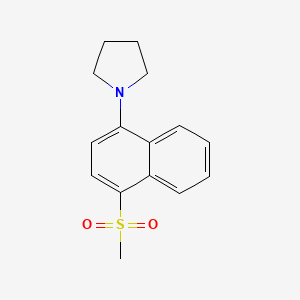
1,5,10-Triazacyclopentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,10-Triazacyclopentadecane is a macrocyclic compound that contains three nitrogen atoms within a 15-membered ring. This compound is part of a broader class of macrocyclic chelating agents, which are known for their ability to form stable complexes with metal ions. These complexes have significant applications in various fields, including medical imaging, catalysis, and environmental science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,10-Triazacyclopentadecane typically involves the cyclization of linear precursors containing nitrogen atoms. One common method is the reaction of triethylenetetramine with formaldehyde and formic acid under reflux conditions. The reaction proceeds through a series of condensation and cyclization steps to form the macrocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the cyclization process.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,10-Triazacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The nitrogen atoms in the ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydrogen atoms on the nitrogen atoms can be substituted with alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or aryl halides are used in the presence of a base such as sodium hydride.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: N-alkyl or N-aryl derivatives.
Applications De Recherche Scientifique
1,5,10-Triazacyclopentadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of enzyme mimetics and as a scaffold for drug design.
Medicine: Utilized in medical imaging as a chelating agent for radiolabeling.
Industry: Applied in catalysis for various chemical reactions, including polymerization and oxidation processes.
Mécanisme D'action
The mechanism of action of 1,5,10-Triazacyclopentadecane primarily involves its ability to chelate metal ions. The nitrogen atoms in the ring coordinate with metal ions, forming stable complexes. These complexes can then participate in various biochemical and chemical processes, depending on the nature of the metal ion and the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraazacyclododecane: Another macrocyclic compound with four nitrogen atoms in a 12-membered ring.
1,4,7-Triazacyclononane: A smaller macrocyclic compound with three nitrogen atoms in a 9-membered ring.
1,4,8,11-Tetraazacyclotetradecane: A macrocyclic compound with four nitrogen atoms in a 14-membered ring.
Uniqueness
1,5,10-Triazacyclopentadecane is unique due to its specific ring size and the arrangement of nitrogen atoms, which provide distinct chelating properties. Its larger ring size compared to 1,4,7-Triazacyclononane allows for the formation of more stable complexes with larger metal ions. Additionally, the presence of three nitrogen atoms in a 15-membered ring offers a balance between ring strain and flexibility, making it suitable for various applications in coordination chemistry and beyond.
Propriétés
Numéro CAS |
652130-88-6 |
|---|---|
Formule moléculaire |
C12H27N3 |
Poids moléculaire |
213.36 g/mol |
Nom IUPAC |
1,5,10-triazacyclopentadecane |
InChI |
InChI=1S/C12H27N3/c1-2-7-13-9-4-5-10-15-12-6-11-14-8-3-1/h13-15H,1-12H2 |
Clé InChI |
CGQAORJOAXIFCI-UHFFFAOYSA-N |
SMILES canonique |
C1CCNCCCCNCCCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol](/img/structure/B12524272.png)

![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12524293.png)
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B12524304.png)
![N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B12524316.png)
![5-Bromo-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12524317.png)

![1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone](/img/structure/B12524328.png)
![[1-(3-chlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12524338.png)



![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12524355.png)
![1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12524358.png)
